1-(2-Chlorophenyl)-2,4-dimethylpentan-2-ol
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Overview
Description
1-(2-Chlorophenyl)-2,4-dimethylpentan-2-ol is an organic compound characterized by a chlorophenyl group attached to a dimethylpentanol backbone
Preparation Methods
The synthesis of 1-(2-Chlorophenyl)-2,4-dimethylpentan-2-ol typically involves the reaction of 2-chlorobenzyl chloride with 2,4-dimethylpentan-2-ol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
1-(2-Chlorophenyl)-2,4-dimethylpentan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Scientific Research Applications
1-(2-Chlorophenyl)-2,4-dimethylpentan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-2,4-dimethylpentan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-2,4-dimethylpentan-2-ol can be compared with similar compounds such as:
2-(2-Chlorophenyl)-1-iodooctane: Both compounds contain a chlorophenyl group, but differ in their alkyl chain length and functional groups.
1-(2-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester: This compound has a similar aromatic structure but includes a pyrazole ring and carboxylic acid ester group, leading to different chemical properties and applications.
Properties
CAS No. |
6283-97-2 |
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Molecular Formula |
C13H19ClO |
Molecular Weight |
226.74 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-2,4-dimethylpentan-2-ol |
InChI |
InChI=1S/C13H19ClO/c1-10(2)8-13(3,15)9-11-6-4-5-7-12(11)14/h4-7,10,15H,8-9H2,1-3H3 |
InChI Key |
VQXOHFQEUMTKKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(CC1=CC=CC=C1Cl)O |
Origin of Product |
United States |
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